![molecular formula C18H20BrNO2 B2436913 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide CAS No. 1795413-88-5](/img/structure/B2436913.png)
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide
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Overview
Description
“2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, along with a bromine atom attached to the benzene ring . The compound also has a phenylpentyl group attached to the nitrogen of the benzamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a bromine atom, an amide group, and a phenylpentyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
Benzamides, in general, can undergo various chemical reactions, including nucleophilic substitution reactions . The presence of the bromine atom might make the compound more reactive in certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides are typically solid at room temperature and have relatively high melting points .Scientific Research Applications
Synthesis and Chemical Properties
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide is a compound that can be synthesized through various chemical reactions, including cyclization and N-acylation processes. For example, 5H-alkyl-2-phenyl-oxazol-4-ones, a related class of compounds, are synthesized via microwave-assisted cyclization of mono-alpha-haloimides, which are obtained by N-acylation of benzamides with alpha-bromo acid halides. These compounds demonstrate the versatility of bromo-benzamide derivatives in chemical synthesis, serving as intermediates for the creation of complex heterocyclic structures, which can then be further modified for various applications (Trost, Dogra, & Franzini, 2004).
Antifungal Activity
Compounds related to this compound have shown potential biological activity, such as antifungal properties. Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated significant inhibition against various fungal strains, indicating the potential of bromo-benzamide derivatives in developing new antifungal agents (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).
Intermolecular Interactions and Crystal Engineering
The study of this compound and its derivatives can contribute to the understanding of intermolecular interactions in solid-state chemistry. For instance, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, provide insights into the role of hydrogen bonding, C–H⋯π, and lone pair⋯π contacts in molecular assembly and crystal engineering. These studies are crucial for the design of materials with specific physical and chemical properties (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c19-17-9-5-4-8-16(17)18(22)20-12-10-15(11-13-21)14-6-2-1-3-7-14/h1-9,15,21H,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHSLCREJAUPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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